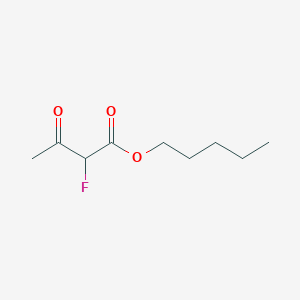

Pentyl 2-fluoro-3-oxobutanoate

Description

Properties

CAS No. |

650602-38-3 |

|---|---|

Molecular Formula |

C9H15FO3 |

Molecular Weight |

190.21 g/mol |

IUPAC Name |

pentyl 2-fluoro-3-oxobutanoate |

InChI |

InChI=1S/C9H15FO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h8H,3-6H2,1-2H3 |

InChI Key |

DASAMKOMXCXYIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(C(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Acetoacetic Esters

One common method for preparing pentyl 2-fluoro-3-oxobutanoate involves the fluorination of acetoacetic esters. The general steps are as follows:

Starting Material : Use ethyl acetoacetate or similar acetoacetic esters.

Reagents : Hydrofluoric acid and a fluorine surfactant (e.g., perfluorobutyl sulfonic acid) are used to facilitate the reaction.

-

- The reaction is typically conducted at low temperatures (around -10°C to 0°C) to control the exothermic nature of the fluorination.

- A fluorine-nitrogen mixed gas is introduced into the reaction mixture to ensure a controlled fluorination process.

Yield and Purity : The yield can vary but has been reported as high as 68.44% with a purity of up to 98.4% after purification steps like distillation.

Esterification Process

Following the fluorination, an esterification process is often employed to obtain this compound:

Starting Materials : The fluorinated product from the previous step is reacted with pentanol.

Catalysts : Acid catalysts (e.g., sulfuric acid) may be used to facilitate the esterification reaction.

-

- The reaction is typically performed under reflux conditions to ensure complete conversion.

Yield and Purity : This method can yield high-purity products, but specific data on yields for this compound specifically may vary depending on conditions used.

Purification Techniques

Purification of this compound is crucial for obtaining high-purity compounds suitable for further applications:

-

- Vacuum distillation is often employed to separate the desired product from byproducts and unreacted materials.

- A typical distillation setup may involve reducing pressure to minimize thermal degradation while allowing for effective separation.

-

- Techniques such as liquid chromatography can also be utilized for further purification, especially when high purity is required for pharmaceutical applications.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fluorination of Esters | Hydrofluoric acid, Fluorine surfactant | Low temperature (-10°C to 0°C) | Up to 68.44 | Up to 98.4 |

| Esterification | Pentanol, Acid catalyst | Reflux | Varies | High |

| Distillation | N/A | Vacuum distillation | N/A | High |

Chemical Reactions Analysis

Nucleophilic Additions at the Ketone Group

The 3-oxobutanoate moiety participates in nucleophilic additions, leveraging the electrophilic nature of the carbonyl carbon. Key reactions include:

Grignard Reagent Addition

-

Reaction with methylmagnesium bromide yields tertiary alcohol derivatives.

-

Example:

-

Conditions : Dry ether, 0–25°C, 2–4 hours.

Enamine Formation

-

Reacts with secondary amines (e.g., pyrrolidine) under Dean-Stark conditions to form enamine intermediates .

Ester Hydrolysis and Transesterification

The pentyl ester undergoes hydrolysis and transesterification under acidic or basic conditions:

Fluorine-Specific Reactivity

The electron-withdrawing fluorine atom at position 2 enhances the electrophilicity of adjacent carbonyl groups and stabilizes α-carbanions:

Aldol Condensation

Fluorine Elimination

Reduction Reactions

The ketone group is selectively reduced using hydride donors:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | Pentyl 2-fluoro-3-hydroxybutanoate | 95% | |

| LiAlH₄ | Et₂O, reflux, 4h | Pentyl 2-fluoro-1,3-butanediol | 88% |

Cross-Coupling and Alkylation

The compound serves as a substrate in transition metal-catalyzed reactions:

Ru-Catalyzed C–H Activation

-

Reacts with alkyl bromides (e.g., benzyl bromide) via ruthenium catalysts to form Csp³–Csp³ bonds .

-

Conditions : RuBnN catalyst, DMF, 80°C, 24h.

Friedel-Crafts Alkylation

Stability and Degradation Pathways

-

Thermal Stability : Decomposes at 125°C under reduced pressure (4.00 kPa), forming HF and unsaturated ketones .

-

Photodegradation : UV exposure (254 nm) leads to radical-mediated cleavage of the C–F bond .

Mechanistic Insights from Kinetic Studies

Variable Time Normalization Analysis (VTNA) reveals:

-

Reaction Order : First-order dependence on substrate concentration in DoE-optimized alkylation .

-

Activation Energy : ΔG‡ = 22.4 kcal/mol for ester hydrolysis, calculated via Arrhenius plots .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Source |

|---|---|---|

| Pentyl 3-oxobutanoate | Lower electrophilicity (no F) | |

| Ethyl 2-fluoro-3-oxobutanoate | Faster hydrolysis (shorter alkyl chain) |

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Pentyl 2-fluoro-3-oxobutanoate has potential as an intermediate in the synthesis of various pharmaceuticals. Its structural features may enhance the bioactivity and selectivity of drug candidates, especially those targeting specific biological pathways.

- Biological Activity : Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-cancer properties. Studies focusing on the interactions of this compound with biological systems are essential for understanding its potential toxicity and efficacy .

- Case Study - Cancer Treatment : In a study exploring the effects of fluorinated compounds on cancer cell lines, derivatives similar to this compound demonstrated promising results in inhibiting tumor growth through mechanisms involving apoptosis and autophagy modulation .

Agrochemical Applications

This compound also shows promise in agrochemical formulations. Its fluorinated structure can enhance the stability and efficacy of pesticides and herbicides, potentially leading to more effective agricultural practices.

- Pesticide Development : The compound can be utilized as a building block for synthesizing new agrochemicals that require enhanced properties such as increased persistence in the environment or improved target specificity.

Materials Science Applications

The unique chemical properties of this compound allow it to be explored in materials science, particularly in developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of Pentyl 2-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Properties of Pentyl 2-Fluoro-3-Oxobutanoate and Related Compounds

Key Comparative Insights

Solubility and Miscibility: this compound is expected to exhibit low water solubility due to its pentyl chain, similar to pentyl acetate . Organic solvent miscibility is likely high, as seen in pentyl acetate’s compatibility with common solvents .

Reactivity: The 3-oxo group enables reactivity analogous to methyl 2-benzoylamino-3-oxobutanoate, which undergoes condensations with aromatic amines to form enamine derivatives . Fluorine’s electron-withdrawing effect may enhance the ketone’s electrophilicity, accelerating such reactions.

Functional Group Influence: Fluorine vs. Benzoylamino: While fluorine modulates electronic properties and stability, the benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate facilitates hydrogen bonding and directs regioselectivity in heterocycle formation . Pentyl Chain vs.

Biological Activity

Pentyl 2-fluoro-3-oxobutanoate is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a pentyl group attached to a 2-fluoro-3-oxobutanoate moiety. The introduction of fluorine into organic compounds often enhances their reactivity and biological activity, making them valuable in pharmaceuticals and agrochemicals . The synthesis of this compound typically involves several key steps, including the formation of the oxobutanoate backbone followed by fluorination reactions.

Synthesis Pathway

- Formation of 3-Oxobutanoic Acid : Starting from acetic acid derivatives.

- Fluorination : Utilizing reagents such as sulfur tetrafluoride (SF4) or other fluorinating agents to introduce the fluorine atom at the 2-position.

- Esterification : Reacting the resulting acid with pentanol to form the ester.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural similarities with other fluorinated compounds known for their diverse pharmacological effects. Key areas of investigation include:

- Anticancer Activity : Fluorinated compounds have been shown to exhibit enhanced cytotoxicity against various cancer cell lines. For instance, studies suggest that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

- Enzyme Inhibition : The presence of fluorine can alter enzyme interactions, potentially enhancing inhibitory effects on metabolic pathways critical in disease progression. For example, fluorinated analogs have been documented to inhibit key enzymes involved in cancer metabolism .

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in specific cancer types, suggesting a potent anticancer profile .

Toxicological Studies

Toxicological assessments indicate that while this compound shows promising biological activity, it also poses potential toxicity risks. In animal models, doses exceeding 50 mg/kg resulted in observable adverse effects, including metabolic disturbances and organ toxicity . These findings underscore the need for careful dosage management in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 2-fluoro-3-oxobutanoate | C7H11FO3 | 0.95 | Lower molecular weight; ethyl group |

| Methyl 2-fluoro-3-oxobutanoate | C6H9FO3 | 0.95 | Methyl group; distinct reactivity |

| Ethyl 4-fluoro-3-oxopentanoate | C8H13F O3 | 0.90 | Variation in position of the fluorine |

| Ethyl 3-cyclohexyl-2-fluoro-3-oxopropanoate | C12H17F O3 | 0.91 | Cyclohexane ring adds steric bulk |

This table illustrates how variations in molecular structure can influence biological activity and reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.